Product packaging for 5-Methyl-2-phenylpiperidine(Cat. No.:CAS No. 1341618-99-2)

5-Methyl-2-phenylpiperidine

Cat. No.: B1452497
CAS No.: 1341618-99-2
M. Wt: 175.27 g/mol
InChI Key: IWCFBBFSWZZNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-phenylpiperidine (CAS 1341618-99-2) is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol. It is classified as an Organic Building Block and is offered for sale with a typical purity of 95% . As a phenylpiperidine derivative, this compound features a phenyl moiety directly attached to a piperidine ring, a structural motif of significant interest in medicinal chemistry and pharmacology . The piperidine nucleus is a fundamental scaffold in drug discovery, and its derivatives are utilized in the research and development of compounds with a wide range of potential biological activities . Phenylpiperidine derivatives are a prominent chemical class, perhaps most well-known for their role in pain medicine, such as the opioid fentanyl . Furthermore, research into phenyl piperidine compounds has expanded to other therapeutic areas, including investigations for use as neuroprotective agents. Some phenylpiperidine compounds have been shown in vitro to inhibit histone deacetylase 6 (HDAC6), promoting acetylation of α-tubulin and offering protection for cerebral neurons against injury, indicating potential value in neurological disease research . Researchers employ this compound as a synthetic intermediate and building block to explore these and other applications. This product is intended for research and development use only and is not intended for human or veterinary, household, or personal use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B1452497 5-Methyl-2-phenylpiperidine CAS No. 1341618-99-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCFBBFSWZZNCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Methyl 2 Phenylpiperidine

Retrosynthetic Analysis of the 5-Methyl-2-phenylpiperidine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic pathways. The primary disconnections involve breaking the carbon-nitrogen bonds of the piperidine (B6355638) ring, leading to acyclic precursors. Key retrosynthetic strategies include:

Disconnection at the N1-C2 and N1-C6 bonds: This approach suggests a double reductive amination of a 1,5-dicarbonyl compound with an amine. For this compound, this would involve a precursor such as 4-methyl-1-phenyl-1,5-hexanedione and a suitable nitrogen source like ammonia.

Disconnection at one C-N bond and one C-C bond: This strategy could involve an intramolecular cyclization of an amino-alkene or amino-alkyne, or a Michael addition followed by cyclization. For instance, a precursor could be an amino-aldehyde that undergoes intramolecular reductive amination.

Disconnection of the C2-C3 and N1-C6 bonds: This points towards a Diels-Alder or aza-Diels-Alder reaction, where a diene and an imine dienophile react to form a tetrahydropyridine intermediate, which can then be reduced to the piperidine.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Classical Approaches to Piperidine Ring Synthesis

Numerous classical methods have been established for the synthesis of the piperidine ring, many of which can be adapted for the preparation of this compound. researchgate.net

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from a linear precursor. nih.gov This involves the formation of a new bond within a single molecule to create the cyclic structure. nih.gov Common cyclization strategies include:

Intramolecular Nucleophilic Substitution: A common approach involves the cyclization of a haloamine, where the amino group displaces a halide on the same molecule to form the piperidine ring.

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can also lead to piperidine derivatives. nih.gov For instance, the cyclization of 1,6-enynes can be initiated by a radical initiator. nih.gov

Metal-Catalyzed Cyclization: Various transition metals, such as gold and palladium, can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes to form piperidines. nih.gov

Aza-Prins Cyclization: This reaction involves the cyclization of an amine with an alkene, often promoted by a Lewis acid. researchgate.net

Electroreductive Cyclization: This method utilizes an electrochemical reaction to induce the cyclization of an imine with a dihaloalkane. nih.govbeilstein-journals.org

The choice of cyclization method depends on the available starting materials and the desired substitution pattern on the piperidine ring.

Reductive amination is a versatile and widely used method for the synthesis of amines, including cyclic amines like piperidines. researchgate.net This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netchim.it

For piperidine synthesis, a double reductive amination of a 1,5-dicarbonyl compound with a primary amine or ammonia is a straightforward approach. chim.it The reaction proceeds through the formation of two imine or enamine functionalities followed by their reduction to form the heterocyclic ring. chim.it A variety of reducing agents can be employed, including sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation. researchgate.net Borane-pyridine complex (BAP) has also been shown to be an effective reagent for the reductive amination of piperidines with aldehydes, offering a less toxic alternative to cyanide-containing reagents. tandfonline.com

The general scheme for the synthesis of a substituted piperidine via double reductive amination is shown below:

Table 1: Key Steps in Double Reductive Amination for Piperidine Synthesis

StepDescription
1. Condensation A 1,5-dicarbonyl compound reacts with a primary amine or ammonia to form one or two imine/enamine intermediates.
2. Reduction The imine/enamine intermediates are reduced by a suitable reducing agent to form the saturated piperidine ring.
3. Work-up The reaction is quenched, and the desired piperidine product is isolated and purified.

The synthesis of racemic 2-phenylpiperidine often serves as a model for the synthesis of more complex derivatives like this compound. A common multi-step approach involves the following key transformations:

Formation of a Pyridine Precursor: The synthesis often begins with the construction of a substituted pyridine ring.

Reduction of the Pyridine Ring: The aromatic pyridine ring is then reduced to the corresponding piperidine. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method for this transformation. dtic.mil

Introduction of the Phenyl Group: The phenyl group can be introduced at the 2-position of the piperidine ring through various methods, such as the reaction of an N-protected 2-lithiated piperidine with a phenylating agent or through a palladium-catalyzed cross-coupling reaction.

An alternative route involves the synthesis of 2-phenylpiperidine-1-carbaldehyde from 2-methoxypiperidine-1-carbaldehyde and its subsequent deprotection. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for pharmacological studies, as different enantiomers often exhibit distinct biological activities. rsc.org Asymmetric synthesis provides a direct route to enantiomerically enriched piperidine derivatives.

Several strategies have been developed for the asymmetric synthesis of chiral piperidines, including:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.

Chiral Catalyst-Controlled Reactions: A chiral catalyst, such as a metal complex with a chiral ligand, is used to catalyze a reaction in an enantioselective manner. nih.gov For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be effective for producing enantioenriched 2-alkylpiperidines. nih.gov

Biocatalytic Methods: Enzymes, such as imine reductases (IREDs) and transaminases, can be used to catalyze the stereoselective synthesis of chiral amines. researchgate.net Multi-enzymatic and chemo-enzymatic methods have been developed for the preparation of piperidines with multiple stereocenters. researchgate.net

"Chiral Pool" Synthesis: This approach utilizes readily available chiral starting materials from natural sources to synthesize the target molecule.

The development of racemization-free coupling reagents has also been a significant advancement in the asymmetric synthesis of chiral molecules. rsc.org

Table 2: Comparison of Asymmetric Synthesis Strategies for Chiral Piperidines

StrategyPrincipleAdvantagesDisadvantages
Chiral Auxiliary A temporary chiral group directs the stereochemical outcome.Well-established, predictable stereocontrol.Requires additional steps for attachment and removal of the auxiliary.
Chiral Catalysis A small amount of a chiral catalyst creates a large amount of chiral product.High atom economy, catalytic in nature.Catalyst development can be challenging and expensive.
Biocatalysis Enzymes catalyze reactions with high stereoselectivity.High enantioselectivity, mild reaction conditions.Enzyme stability and substrate scope can be limited.
Chiral Pool Utilizes naturally occurring chiral starting materials.Access to enantiomerically pure starting materials.Limited to the available chiral pool.

The choice of a specific asymmetric strategy depends on factors such as the desired enantiomeric purity, the scalability of the process, and the availability of chiral starting materials or catalysts.

Asymmetric Synthesis Approaches

Chiral Catalyst-Mediated Reactions

The catalytic asymmetric hydrogenation of substituted pyridines or pyridinium salts represents a powerful and atom-economical method for accessing chiral piperidines. This approach installs the stereocenter directly during the reduction of the aromatic ring. Research in this area has demonstrated the efficacy of iridium-based catalysts bearing chiral ligands for the enantioselective reduction of 2-alkylpyridinium salts.

An Iridium catalyst paired with a chiral ligand, such as MeO-BoQPhos, has been shown to be effective in the asymmetric hydrogenation of various N-benzyl-2-alkylpyridinium salts. nih.gov The reaction proceeds under hydrogen pressure, converting the planar pyridine ring into a chiral piperidine with high levels of enantioselectivity. nih.gov While this method has been extensively studied for 2-alkylpiperidines, the principles are directly applicable to the synthesis of 2-arylpiperidines like this compound by starting with the appropriately substituted pyridine precursor. The catalyst's performance can be influenced by the steric and electronic properties of the substituents on the pyridine ring. nih.gov

Table 1: Representative Results of Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts nih.gov

Substrate (R-group at C2) Product Enantiomeric Ratio (er)
Phenylmethyl 84:16
2-bromo-4-cyano benzyl 93:7
Cyclopropyl 92:8
Isopropyl 91:9
n-Propyl 88:12
Methyl 82:18
Application of Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemistry of subsequent reactions. Once the desired stereocenter is created, the auxiliary is removed and can often be recycled.

A notable strategy for the enantioselective synthesis of 2-arylpiperidines involves the use of the chiral amino alcohol (R)-phenylglycinol as a chiral auxiliary. rsc.org In this approach, an achiral aryl-δ-oxoacid is condensed with (R)-phenylglycinol to stereoselectively form a chiral non-racemic bicyclic lactam. This intermediate establishes the absolute stereochemistry that will ultimately be present in the final piperidine product. Subsequent chemical steps, such as reduction of the lactam and hydrogenolysis to remove the auxiliary, yield the desired enantioenriched 2-arylpiperidine. rsc.org This method allows for the synthesis of either the (R)- or (S)-enantiomer by carefully selecting the reaction conditions for the removal of the auxiliary group. rsc.org

Chiral Resolution Techniques for this compound

When a racemic mixture of this compound is synthesized, chiral resolution techniques can be employed to separate the two enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral resolving agent or catalyst.

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a robust and widely used technique for separating enantiomers of chiral amines and carboxylic acids on both laboratory and industrial scales. The process involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.

This difference in solubility allows for their separation by fractional crystallization. One diastereomer crystallizes preferentially from the solution, while the other remains dissolved. nih.gov After separation, the desired enantiomer of the amine is recovered by neutralizing the diastereomeric salt with a base. Common chiral resolving agents for amines include tartaric acid derivatives, such as di-(p-tolyl)tartaric acid, and mandelic acid. mdpi.com For instance, the (S,S) di-(p-tolyl)tartaric acid has been successfully used as a resolving agent in the synthesis of complex pharmaceutical intermediates containing chiral heterocyclic amines. mdpi.com

Kinetic Resolution Strategies for Piperidine Derivatives

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical reaction with a chiral catalyst or reagent. This results in the enrichment of the unreacted starting material in the slower-reacting enantiomer and the formation of an enantioenriched product from the faster-reacting enantiomer.

Kinetic resolution by asymmetric deprotonation is a powerful method for resolving N-protected piperidines. This technique typically involves treating the racemic N-Boc protected piperidine with a substoichiometric amount of a chiral base complex, most commonly formed from an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine. whiterose.ac.ukwhiterose.ac.uk

The chiral base preferentially removes a proton adjacent to the nitrogen from one enantiomer over the other. whiterose.ac.uk The resulting lithiated intermediate can then be trapped with an electrophile (e.g., an aldehyde, carbon dioxide, or an alkyl halide) to form a new, enantioenriched 2,2-disubstituted piperidine. whiterose.ac.uknih.gov The unreacted, slower-reacting enantiomer can be recovered from the reaction mixture with high enantiopurity. whiterose.ac.uk This method has been successfully applied to resolve N-Boc-2-arylpiperidines and related derivatives, demonstrating its utility for generating stereochemically complex piperidine structures. whiterose.ac.ukwhiterose.ac.uk

Table 2: Example of Kinetic Resolution of a Racemic N-Boc-2-aryl-4-methylenepiperidine via Asymmetric Deprotonation whiterose.ac.uk

Component Yield (%) Enantiomeric Ratio (er)
Recovered Starting Material 44 98:2
Trapped Product 48 94:6

Enzymes are highly selective chiral catalysts that can be used to perform kinetic resolutions with exceptional efficiency and enantioselectivity. Lipases are a common class of enzymes used for this purpose, often catalyzing the acylation of one enantiomer of a racemic alcohol or amine much faster than the other. nih.govmdpi.com

In the context of piperidine derivatives, the enzymatic kinetic resolution of a racemic mixture can be achieved through enantioselective acylation. The reaction involves the enzyme, the racemic piperidine, and an acyl donor (e.g., an ester like vinyl acetate). The lipase selectively transfers the acyl group to one enantiomer of the amine, forming an enantioenriched amide product. nih.gov This acylated product can then be easily separated from the unreacted, enantioenriched amine enantiomer by standard chromatographic methods. The choice of enzyme, solvent, and acylating agent are critical for achieving high selectivity. mdpi.com This method is valued for its mild reaction conditions and environmental compatibility.

Table 3: Effect of Solvent on the Lipase-Catalyzed Acetylation of Racemic N-Boc-2-piperidineethanol mdpi.com

Enzyme Solvent Enantiomeric Excess (ee) of Product (%)
Lipase PS Hexane 60
Lipase PS Toluene 55
Lipase PS Dioxane 30
PPL Methyl tert-butyl ether 62
PPL Acetonitrile (B52724) 58
PPL Tetrahydrofuran 45
Chiral Stationary Phase Chromatography for Enantiomer Separation

The resolution of racemic mixtures into their constituent enantiomers is a critical process in chemical synthesis and pharmaceutical development. For 2-phenylpiperidine derivatives, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are powerful techniques for achieving this separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose (B213188) carbamates, are particularly effective due to their broad applicability and high enantioselectivity, which arises from a combination of hydrogen bonding, π-π interactions, and steric hindrance.

While specific chromatographic data for this compound is not extensively detailed in publicly available literature, the separation of closely related and structurally complex phenylpiperidine derivatives provides a clear precedent and methodology. For instance, the enantioseparation of methoxphenidine, a 1,2-disubstituted phenylpiperidine analog, has been successfully achieved using both SFC and HPLC with a Chiralpak® column, which is based on a polysaccharide derivative. researchgate.net The conditions for such separations are highly empirical and require screening of different mobile phases and columns to achieve optimal resolution.

The choice between SFC and HPLC often depends on the desired scale and efficiency. SFC is noted for its high speed and reduced consumption of organic solvents, making it a "greener" and often faster alternative for both analytical and preparative separations. mdpi.com

Below are representative conditions for the enantioseparation of a complex phenylpiperidine derivative, illustrating the typical parameters employed.

Interactive Table: Representative Chromatographic Conditions for Phenylpiperidine Enantioseparation

Parameter SFC Method HPLC Method
Column Chiralpak® IC (250 x 4.6 mm, 5 µm) Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol / Diethylamine (80:20:0.1, v/v/v) n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 3.0 mL/min 1.0 mL/min
Temperature 40 °C 25 °C
Detection UV at 220 nm UV at 220 nm

Data derived from a representative separation of a complex phenylpiperidine analog. researchgate.net

Functionalization and Derivatization of the this compound Core

The this compound scaffold possesses three primary sites for further chemical modification: the secondary amine (N-H), the phenyl ring, and the aliphatic piperidine core. These sites allow for a wide range of derivatization reactions to modulate the compound's physicochemical properties.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. These transformations are fundamental for introducing a vast array of functional groups at the nitrogen atom.

N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrohalic acid byproduct. The choice of solvent is often a polar aprotic one, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine to scavenge the acid byproduct. Alternatively, modern peptide coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) can be used to form an amide bond with a carboxylic acid under mild conditions.

Interactive Table: Summary of N-Functionalization Reactions

Reaction Type Reagent(s) Base Solvent Typical Conditions
N-Alkylation Alkyl Halide (R-X) K₂CO₃ or DIPEA DMF or Acetonitrile Room Temp. to 70 °C
N-Acylation Acyl Chloride (RCOCl) Pyridine or Et₃N Dichloromethane (DCM) 0 °C to Room Temp.

| N-Amidation | Carboxylic Acid (RCOOH) + HATU | DIPEA | DMF | Room Temp. |

Substitution on the Phenyl Ring and Piperidine Core

Substitution on the Piperidine Core: Direct functionalization of the C-H bonds on the piperidine ring is challenging but can be achieved through modern synthetic methods. One powerful strategy involves the use of a directing group on the nitrogen, such as the tert-butyloxycarbonyl (Boc) group. The N-Boc protected 2-phenylpiperidine can be deprotonated at the C2 position (the benzylic position) using a strong base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate. whiterose.ac.uk This lithiated intermediate is configurationally stable at low temperatures and can be trapped by various electrophiles (e.g., silyl chlorides, alkyl halides), allowing for the stereoselective installation of a second substituent at the C2 position. whiterose.ac.uk

Substitution on the Phenyl Ring: The phenyl ring is susceptible to electrophilic aromatic substitution (EAS) reactions, including nitration, halogenation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is dictated by the directing effect of the piperidine substituent.

The secondary amine of the piperidine is a strongly activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. However, under the strongly acidic conditions required for many EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the nitrogen atom becomes protonated. The resulting ammonium group (-NH₂R⁺) is a strongly deactivating, meta-directing group.

Stereochemistry and Conformational Analysis of 5 Methyl 2 Phenylpiperidine

Configurational Assignment and Stereoisomer Characterization

5-Methyl-2-phenylpiperidine is a disubstituted piperidine (B6355638) derivative with two stereocenters at the C2 and C5 positions. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly designated as cis and trans isomers based on the relative orientation of the methyl and phenyl substituents.

Cis Isomers: (2R, 5S)-5-Methyl-2-phenylpiperidine and (2S, 5R)-5-Methyl-2-phenylpiperidine. In this configuration, the methyl and phenyl groups are on the same side of the piperidine ring's average plane.

Trans Isomers: (2R, 5R)-5-Methyl-2-phenylpiperidine and (2S, 5S)-5-Methyl-2-phenylpiperidine. In this configuration, the methyl and phenyl groups are on opposite sides of the piperidine ring's average plane.

The characterization and assignment of these specific configurations rely on a combination of synthetic strategies using stereoselective methods and detailed spectroscopic analysis. The distinct spatial arrangement of atoms in the cis and trans diastereomers results in different physical properties and unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Preferences of the Piperidine Ring System

The non-planar structure of the piperidine ring is subject to conformational isomerism, which is heavily influenced by the nature and position of its substituents.

Chair and Boat Conformations in Substituted Piperidines

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. The chair form is significantly more stable than other possible conformations, such as the boat or twist-boat forms. In the chair conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

While the chair conformation is the most stable, high-energy intermediates like the twist-boat conformation can play a role in the equilibrium between the two chair forms. acs.orgrsc.org For N-substituted piperidines, twist-boat conformations can become more relevant, though they are generally less favorable than the chair form. nih.gov

A-value Considerations for Methyl and Phenyl Substituents

The conformational preference of a substituent for the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. stackexchange.com

The conformational equilibrium of the cis and trans isomers of this compound is dictated by the A-values of the methyl and phenyl groups.

SubstituentA-value (kcal/mol)
Methyl (-CH₃)1.7 stackexchange.com
Phenyl (-C₆H₅)3.0 stackexchange.com

Trans Isomer: For the trans configuration, the piperidine ring can adopt a chair conformation where both the methyl and phenyl groups are in equatorial positions (diequatorial). The alternative chair conformation would force both groups into axial positions (diaxial), which is highly energetically unfavorable due to significant steric strain. Therefore, the trans isomer is expected to exist almost exclusively in the diequatorial conformation.

Cis Isomer: In the cis configuration, one substituent must be axial and the other equatorial in any chair conformation. Given that the phenyl group has a significantly larger A-value than the methyl group, it has a much stronger preference for the equatorial position. stackexchange.comresearchgate.net Consequently, the most stable conformation for the cis isomer is the one where the larger phenyl group occupies an equatorial position and the smaller methyl group is forced into an axial position.

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are essential tools for distinguishing between diastereomers and for determining the dominant conformation of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer and Conformational Analysis

¹H and ¹³C NMR spectroscopy are powerful techniques for the stereochemical analysis of substituted piperidines.

Chemical Shifts: The chemical shifts of ring protons and carbons are highly sensitive to their chemical environment and spatial orientation. Protons in an axial position are typically shielded (resonate at a higher field or lower ppm) compared to their equatorial counterparts. cdnsciencepub.com This difference is also observed for carbon atoms, where axial methyl groups are shielded compared to equatorial ones. cdnsciencepub.com For the cis isomer of this compound, the axial C5-methyl group would be expected to show a characteristic upfield shift in the ¹³C NMR spectrum.

Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for anti-periplanar protons, such as those in an axial-axial relationship. Smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial relationships. By analyzing the multiplicity and coupling constants of the proton at C2, one can deduce the orientation of the phenyl group. A large coupling constant to an adjacent axial proton would confirm its axial orientation, while smaller coupling constants would suggest an equatorial position.

Vibrational Spectroscopy (IR, Raman) for Structural Features

C-H Stretching: The C-H stretching vibrations of the methyl and phenyl groups, as well as the piperidine ring, appear in the 2800-3100 cm⁻¹ region.

N-H Stretching: For a secondary amine like this compound, a characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹.

Ring Vibrations: The skeletal vibrations of the piperidine and phenyl rings appear in the fingerprint region (below 1600 cm⁻¹).

Detailed computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra for different stereoisomers and conformers. nih.gov Comparing these calculated spectra with experimental FT-IR and FT-Raman data can aid in the structural assignment. nih.gov

Chiroptical Methods (CD, ORD) for Absolute Configuration

The determination of the absolute configuration of chiral molecules is a crucial aspect of stereochemistry. For this compound, which possesses two chiral centers at C2 and C5, leading to the possibility of four stereoisomers (two pairs of enantiomers), chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for elucidating the three-dimensional arrangement of its atoms. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum is a plot of this rotation versus wavelength. In regions where the molecule does not absorb light, the optical rotation changes smoothly. However, near an absorption band of a chromophore, the rotation undergoes a rapid and significant change, a phenomenon known as the Cotton effect. The sign (positive or negative) and shape of the Cotton effect curve are characteristic of the stereochemistry of the molecule in the vicinity of the chromophore. For this compound, the phenyl group serves as the primary chromophore, and its electronic transitions are sensitive to the chiral environment imposed by the stereocenters in the piperidine ring.

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorption (ΔA = A_left - A_right) versus wavelength. Like ORD, CD signals, known as Cotton effects, are only observed in the absorption regions of a chromophore. The sign and intensity of the CD bands provide detailed information about the absolute configuration and conformation of the molecule. For the stereoisomers of this compound, the CD spectrum would be expected to show distinct signals corresponding to the electronic transitions of the phenyl chromophore. The spatial arrangement of the methyl and phenyl groups relative to the piperidine ring will dictate the sign and magnitude of these Cotton effects.

In the absence of experimental data, computational methods have become an invaluable tool for predicting chiroptical properties. By calculating the theoretical CD and ORD spectra for each possible stereoisomer of this compound, a direct comparison with experimentally obtained spectra would allow for an unambiguous assignment of the absolute configuration. These computational approaches, often employing Time-Dependent Density Functional Theory (TD-DFT), can model the electronic transitions of the chromophore and predict the resulting CD and ORD curves with a high degree of accuracy.

For the cis and trans diastereomers of this compound, the relative orientation of the phenyl and methyl groups would lead to distinct chiroptical properties. For instance, the (2S, 5S) and (2R, 5R) enantiomers would be expected to show mirror-image CD and ORD spectra, as would the (2S, 5R) and (2R, 5S) enantiomers. However, the spectra of the diastereomeric pairs (e.g., (2S, 5S) vs. (2S, 5R)) would be different from each other.

A hypothetical data table illustrating the kind of information that would be obtained from such studies is presented below. It is important to note that these are representative values and not based on experimental measurements for this compound.

Stereoisomer Predicted Cotton Effect (CD) Predicted Cotton Effect (ORD)
(2S, 5S)-5-Methyl-2-phenylpiperidine Positive at ~260 nm Positive
(2R, 5R)-5-Methyl-2-phenylpiperidine Negative at ~260 nm Negative
(2S, 5R)-5-Methyl-2-phenylpiperidine Weakly Positive at ~265 nm Weakly Positive
(2R, 5S)-5-Methyl-2-phenylpiperidine Weakly Negative at ~265 nm Weakly Negative

Preclinical Pharmacological Investigations of 5 Methyl 2 Phenylpiperidine and Analogues

Receptor Binding Profiles and Affinity Characterization

The interaction of 5-methyl-2-phenylpiperidine and its derivatives with a range of neurotransmitter receptors has been a subject of scientific inquiry to understand their potential pharmacological effects. This section outlines the binding affinities of these compounds at opioid, neurokinin, serotonin (B10506), and dopamine (B1211576) receptors.

The phenylpiperidine scaffold is a well-established pharmacophore found in numerous opioid receptor ligands, including potent analgesics painphysicianjournal.compainphysicianjournal.comnih.gov. Research into analogues of this compound has revealed specific binding characteristics at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a complex derivative of a methyl-phenylpiperidine structure, has been shown to possess high affinity and selectivity for the µ-opioid receptor nih.gov. Specifically, the (3R,4S,2'R)-(-)-cis-isomer and the (3R,4S,2'S)-(+)-cis-isomer demonstrated exceptionally high affinity for the µ-receptor, with Ki ratios of DPDPE/DAMGO (δ/µ) of 22,800 and 22,500, respectively, indicating significant µ-selectivity nih.gov.

Compoundµ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)κ-Opioid Receptor Affinity (Ki, nM)Reference
(3R,4S,2'R)-(-)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamideHigh (Implied)Low (Implied)Data Not Available nih.gov
(3R,4S,2'S)-(+)-cis-N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamideHigh (Implied)Low (Implied)Data Not Available nih.gov
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine8.47 (Ke)34.3 (Ke)36.8 (Ke) nih.gov

The neurokinin-1 (NK1) receptor, the primary receptor for Substance P, has been identified as a target for various therapeutic areas, including the management of emesis and affective disorders nih.govtranspopmed.orgmdpi.com. Phenylpiperidine derivatives have been investigated as NK1 receptor antagonists nih.gov.

While specific binding data for this compound at the NK1 receptor is not available in the provided search results, the structurally related compound 3-(2-methoxybenzylamino)-2-phenylpiperidine has been noted as a nonpeptide antagonist of the NK1 receptor nih.gov. This suggests that the 2-phenylpiperidine scaffold can be a key structural element for NK1 receptor interaction. Further research is required to determine if the addition of a methyl group at the 5-position influences this binding.

Phenylpiperidine derivatives have also been explored for their effects on the serotonin system. Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), is a phenylpiperidine derivative, highlighting the potential for this chemical class to interact with the serotonin transporter (SERT) zenodo.org.

Specific binding data for this compound at SERT or 5-HT receptors is not detailed in the provided search results. However, studies on N-benzyl phenethylamines, which share some structural similarities, have shown high affinity and potency as 5-HT2A receptor agonists nih.gov. Virtual docking studies of these compounds into a human 5-HT2A receptor homology model suggest potential interactions with key amino acid residues nih.gov.

The dopaminergic system is another area where phenylpiperidine analogues have been investigated. A series of meta-substituted (S)-phenylpiperidines have been characterized as centrally acting dopamine autoreceptor antagonists semanticscholar.org. Interestingly, the most active compounds in vivo displayed only low affinity for dopamine D2 and D3 receptors in vitro, suggesting a complex mechanism of action semanticscholar.org.

While direct binding data for this compound at dopamine receptors is not available, these findings with related compounds suggest that substitutions on the phenyl and piperidine (B6355638) rings are critical for determining the affinity and activity at dopamine receptors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The relationship between the chemical structure of this compound derivatives and their biological activity is a crucial aspect of understanding their pharmacological potential. This section focuses on the impact of the methyl group's position and the molecule's stereochemistry on receptor interactions.

The position of the methyl group on the piperidine ring and the stereochemistry of the molecule have been shown to significantly influence the opioid receptor binding properties of phenylpiperidine derivatives.

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have demonstrated that the presence of both the 3- and 4-methyl groups contributes to a more potent opioid receptor antagonist profile compared to analogues lacking one or both of these methyl groups semanticscholar.orgacs.org. Removal of the 3-methyl group from N-methyl and N-phenylpropyl 3-methyl-4-(3-hydroxyphenyl)piperazines still results in opioid antagonists, indicating that this substituent is not essential for antagonist activity but does modulate potency acs.org.

The stereochemistry of the chiral centers in more complex methyl-phenylpiperidine derivatives has a profound impact on their analgesic activity and opioid receptor affinity. For N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, extreme stereodifferences in analgesic potency were observed among its eight possible isomers nih.gov. The (3R,4S) configuration at the piperidine ring and the S configuration at the 2-position of the phenylethyl group were found to be beneficial for both analgesic potency and µ-opioid receptor affinity and selectivity nih.gov. This highlights the critical role of stereochemistry in the interaction of these molecules with their biological targets.

Structural ModificationImpact on Opioid Receptor InteractionReference
Presence of both 3- and 4-methyl groups in 4-(3-hydroxyphenyl)piperidinesIncreased antagonist potency semanticscholar.orgacs.org
Removal of the 3-methyl group in 3-methyl-4-(3-hydroxyphenyl)piperazinesRetention of antagonist activity with modulated potency acs.org
(3R,4S) configuration in a complex methyl-phenylpiperidine derivativeBeneficial for µ-opioid receptor affinity and selectivity nih.gov
(S) configuration at the 2-position of the N-phenylethyl groupBeneficial for analgesic potency and µ-opioid receptor affinity nih.gov

Influence of Phenyl Ring Substitutions on Pharmacological Activity

The substitution pattern on the phenyl ring of phenylpiperidine analogues is a critical determinant of their pharmacological activity and receptor selectivity. Structure-activity relationship (SAR) studies have demonstrated that modifications to this aromatic moiety can significantly alter binding affinity and functional potency at various molecular targets.

For instance, in the context of monoamine transporter inhibition, specific substitutions on the phenyl ring dictate the compound's selectivity profile. Analogues with a 3',4'-dihydroxyphenyl substitution show increased potency and selectivity for catecholamine uptake nih.gov. In a series of 4-benzylpiperidine carboxamides, compounds featuring a biphenyl group were found to be crucial for selectivity towards the serotonin transporter (SERT), whereas those with a diphenyl group were important for selectivity at the dopamine transporter (DAT) biomolther.org. Furthermore, compounds with a 2-naphthyl substitution exhibit a higher degree of inhibition on the norepinephrine transporter (NET) and SERT compared to those with a 1-naphthyl ring biomolther.org. The introduction of fluorine atoms and placing substituents at the meta-position of the benzene ring have also been shown to enhance inhibitory properties in certain piperidine derivatives nih.gov.

These findings highlight the strategic importance of the phenyl ring as a modifiable site for tuning the pharmacological profile of this compound analogues to achieve desired selectivity and potency.

Table 1: Influence of Phenyl Ring Substitutions on Transporter Selectivity

Substitution Transporter Selectivity/Activity
3',4'-Dihydroxyphenyl Increased potency for catecholamine uptake nih.gov
Biphenyl Critical for Serotonin Transporter (SERT) selectivity biomolther.org
Diphenyl Critical for Dopamine Transporter (DAT) selectivity biomolther.org
2-Naphthyl Higher inhibition of Norepinephrine (NET) and SERT biomolther.org
Meta-substitution Can enhance inhibition properties nih.gov
Fluorine atoms Can enhance inhibition properties nih.gov

Role of N-Substituents on Ligand-Receptor Dynamics

Modifications to the nitrogen atom of the piperidine ring play a pivotal role in the interaction between this compound analogues and their target receptors. The nature of the N-substituent can influence binding affinity, potency, and even the mechanism of action.

Studies on phenylpiperidine analogues have shown that the substituent on the nitrogen atom is crucial for interactions with monoamine transporters. For example, N-dealkylation and the introduction of an N-propyl group can decrease the affinity for the dopamine transporter nih.gov. Conversely, an N-methyl group on the piperidinium segment can confer a permanent positive charge on the nitrogen atom, which is critical for establishing cation-π interactions with aromatic residues within the binding pockets of receptors, such as nicotinic acetylcholine receptors (nAChRs) nih.gov. This interaction is a key factor in the binding of various endogenous and exogenous ligands. The quaternarization of the pyridine ring in certain analogues has also been shown to increase potency against dopamine uptake nih.gov. These observations underscore the importance of the N-substituent in governing the molecular interactions that underpin the pharmacological activity of this class of compounds.

Table 2: Effect of N-Substituents on Dopamine Transporter Affinity

N-Substituent Modification Effect on Dopamine Transporter (DAT) Affinity
N-Dealkylation Decreased affinity nih.gov
N-Propyl substitution Decreased affinity nih.gov
N-Methylation Often associated with potent activity nih.govnih.gov
Quaternarization Increased potency nih.gov

Enantiomeric Differences in Receptor Binding and Functional Activity

The stereochemistry of this compound and its analogues is a fundamental factor influencing their pharmacological effects. Due to the chiral centers in their structure, these compounds exist as enantiomers, which can exhibit significant differences in their binding affinities and functional activities at various receptors. This stereoselectivity arises because biological targets, such as receptors and enzymes, are themselves chiral, leading to differential interactions with the enantiomers of a ligand.

Molecular Mechanisms of Action in In Vitro Systems

G Protein-Coupled Receptor (GPCR) Signaling Modulation

G protein-coupled receptors (GPCRs) represent a major class of targets for this compound and related analogues. These receptors are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets frontiersin.org. Phenylpiperidine derivatives can modulate GPCR signaling by acting as agonists, antagonists, or positive allosteric modulators (PAMs) nih.govnih.gov.

The general mechanism of GPCR activation involves a ligand binding to the receptor, which induces a conformational change. This change facilitates the interaction of the receptor with intracellular heterotrimeric G proteins khanacademy.org. GPCRs can couple to different G protein subfamilies, including Gαs, Gαi/o, Gαq/11, and Gα12/13 frontiersin.orgnih.gov. Activation of these G proteins initiates distinct downstream signaling cascades. For example, Gαs stimulates adenylyl cyclase to produce cyclic AMP (cAMP), while Gαq activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium khanacademy.orgnih.gov.

Furthermore, the concept of "biased signaling" or "functional selectivity" suggests that different ligands binding to the same GPCR can stabilize distinct receptor conformations. These specific conformations may preferentially activate certain downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways), leading to different physiological outcomes nih.govmdpi.com. This offers the potential to design ligands with more specific cellular effects.

Ligand-Gated Ion Channel Interactions

Beyond GPCRs, this compound analogues can exert their effects by interacting with ligand-gated ion channels (LGICs). LGICs are transmembrane protein complexes that contain a pore, which opens or closes in response to the binding of a neurotransmitter nih.govnih.gov. This mechanism allows for rapid synaptic transmission in the nervous system nih.gov. Key examples of LGICs include nicotinic acetylcholine receptors (nAChRs), 5-HT3 receptors, and GABAA receptors nih.govnih.gov.

Compounds with a piperidine scaffold have been shown to interact with nAChRs. These receptors, which are pentameric structures, are crucial for synaptic transmission at the neuromuscular junction and in the central nervous system nih.gov. Phenylpiperazinium compounds, which are structurally related to phenylpiperidines, have been identified as nAChR agonists nih.gov. Ligands can bind to the orthosteric site, where the endogenous neurotransmitter acetylcholine binds, or to allosteric sites, which are distinct from the primary binding site and modulate the receptor's function nih.govmdpi.com. For instance, N-methylpiperidinium derivatives have been developed as antagonists for α7 nAChRs, interacting with the agonist binding cavity nih.gov. The interaction of ligands with these channels can either mimic the effect of the endogenous neurotransmitter (agonism) or block it (antagonism), thereby directly modulating neuronal excitability.

Neurotransmitter Reuptake Inhibition

A primary mechanism of action for many phenylpiperidine analogues is the inhibition of monoamine neurotransmitter reuptake. These compounds can block the function of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) nih.goviiab.menih.gov. These transporters are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal. By inhibiting reuptake, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and/or serotonin, leading to enhanced and prolonged neurotransmission nih.goviiab.me.

Phenylpiperidine derivatives have been evaluated for their potency against these transporters. For example, N-methyl-4-phenylpiperidine was found to be a more potent inhibitor of dopamine uptake than the neurotoxin MPTP nih.gov. The potency and selectivity for different transporters can be modified by altering the chemical structure of the molecule. Structure-activity relationship studies have shown that substituents on both the phenyl and piperidine rings are critical in determining the inhibitory profile biomolther.org. For instance, some azepine and piperidine derivatives have been identified as dual norepinephrine and dopamine uptake inhibitors nih.gov. This mechanism of action is the basis for the therapeutic effects of several classes of drugs, including some antidepressants and treatments for attention deficit hyperactivity disorder (ADHD) iiab.me.

Table 3: Inhibitory Activity of Select Phenylpiperidine Analogues on Monoamine Transporters

Compound Type Target Transporter(s) Key Structural Features
N-methyl-4-phenylpiperidine DAT nih.gov Phenyl and N-methyl groups
4-Benzylpiperidine Carboxamides SERT, DAT, NET biomolther.org Biphenyl for SERT, Diphenyl for DAT, 2-Naphthyl for NET biomolther.org
Azepine and Piperidine Analogues NET, DAT nih.gov Specific azepine or piperidine core structures

Analytical Chemistry for 5 Methyl 2 Phenylpiperidine Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is an indispensable tool for separating 5-Methyl-2-phenylpiperidine from impurities, starting materials, and byproducts that may be present in a sample. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the quality control of active pharmaceutical ingredients. mdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is separated on a hydrophobic stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is often achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. Quantitative analysis is performed by comparing the peak area of the analyte to that of a calibration curve constructed from reference standards.

Due to the presence of two chiral centers, this compound can exist as four stereoisomers. The separation of these enantiomers and diastereomers is critical, as different stereoisomers can exhibit distinct pharmacological activities. Chiral HPLC is the gold standard for this purpose. unife.it This is typically achieved using chiral stationary phases (CSPs) that can stereoselectively interact with the isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds and are a popular choice for this type of analysis. nih.gov The selection of the mobile phase and the specific chiral column is crucial for achieving baseline separation of all stereoisomers. rsc.org

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterQuantitative Analysis (Reversed-Phase)Chiral Separation
ColumnC18 (e.g., 50 x 2.1 mm, 1.7 µm)Polysaccharide-based CSP (e.g., Chiralpak IA)
Mobile PhaseAcetonitrile/Water with 0.1% Formic AcidHexane/Ethanol or Acetonitrile/Water
DetectionUV/DAD (e.g., 254 nm)UV/DAD (e.g., 254 nm)
Flow Rate0.2 - 0.5 mL/min0.5 - 1.0 mL/min
TemperatureAmbient or controlled (e.g., 30 °C)Controlled (e.g., 25 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.ir While this compound itself may have sufficient volatility for GC analysis, derivatization is often employed to improve its chromatographic properties, such as peak shape and thermal stability. A common derivatization strategy for secondary amines is acylation (e.g., with trifluoroacetic anhydride), which can enhance volatility and produce characteristic mass spectral fragments. nih.gov

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. The identity of this compound is confirmed by its specific retention time in the gas chromatogram and the unique fragmentation pattern in its mass spectrum. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a critical tool for elucidating the structure of this compound. When coupled with a chromatographic technique (like GC-MS or LC-MS), it provides definitive identification. The electron ionization (EI) mass spectrum of this compound would show a molecular ion (M+) peak corresponding to its molecular weight (175.27 g/mol for C12H17N).

The fragmentation pattern provides structural information. Key fragmentation pathways for piperidine-containing compounds often involve alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. For this compound, this could result in the loss of the phenyl group or cleavage of the piperidine (B6355638) ring. Characteristic fragments would include the phenyl group (m/z 77) and the tropylium (B1234903) ion (m/z 91), which is common for benzyl-substituted compounds. nist.govlibretexts.org The presence of the methyl group would also influence the fragmentation, leading to specific neutral losses and fragment ions.

Table 2: Predicted Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio)Possible Fragment IonFragmentation Pathway
175[C12H17N]+•Molecular Ion
160[M-CH3]+Loss of a methyl radical
98[M-C6H5]+Loss of the phenyl group (alpha-cleavage)
91[C7H7]+Tropylium ion
77[C6H5]+Phenyl cation

Quantitative Analysis Methodologies (e.g., LC-MS/MS)

For highly sensitive and selective quantitative analysis, particularly in complex matrices like biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the detection specificity of tandem mass spectrometry. researchgate.net

In an LC-MS/MS assay, this compound is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]+. This precursor ion is then selected in the first quadrupole of the mass spectrometer and fragmented through collision-induced dissociation. Specific product ions resulting from this fragmentation are then monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations. mdpi.commdpi.com The method is validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

Reference Standards and Quality Control in Research Samples

The accuracy and reliability of any analytical method for this compound depend heavily on the use of high-purity, well-characterized reference standards. A certified reference material (CRM) serves as the benchmark against which research samples are compared for both identification and quantification.

In routine analysis, quality control (QC) samples are analyzed alongside the unknown samples to ensure the validity of the results. These QC samples are typically prepared by spiking a blank matrix with known concentrations of the reference standard at low, medium, and high levels within the range of the calibration curve. The results from the QC samples must fall within predefined acceptance criteria for the analytical run to be considered valid. This practice is a fundamental component of good laboratory practice (GLP) and ensures the integrity of the generated data. unodc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. semanticscholar.orgyoutube.com This method helps in understanding the specific interactions that stabilize the ligand-receptor complex and is instrumental in drug discovery and design. For 5-Methyl-2-phenylpiperidine, docking simulations can elucidate its binding mode within the active site of a receptor.

The process involves placing the 3D structure of this compound into the binding pocket of a target receptor. An algorithm then samples a large number of possible conformations and orientations of the ligand, calculating a scoring function for each to estimate the binding affinity. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. openmedicinalchemistryjournal.com

Key interactions for piperidine-based ligands often include:

Hydrogen Bonds: The piperidine (B6355638) nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor.

Salt Bridges: The protonated nitrogen atom can form strong ionic interactions with negatively charged amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov

π-π Stacking: The phenyl ring of the compound can engage in stacking interactions with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

π-Cation Interactions: The phenyl ring can also interact favorably with positively charged residues, or the ionized nitrogen can interact with an aromatic ring of a receptor residue. nih.gov

Hydrophobic Interactions: The methyl group and parts of the phenyl and piperidine rings can form van der Waals interactions with nonpolar pockets in the receptor.

Simulations for analogous piperidine compounds have shown interactions with key residues like Glu172 and Asp126 in the sigma-1 receptor. nih.gov Docking studies of similar scaffolds into serotonin (B10506) receptors have also revealed binding to distinct allosteric sites. nih.gov A hypothetical docking study of this compound into a receptor active site might yield results as shown in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound

Parameter Value Interacting Residues Interaction Type
Binding Energy -8.5 kcal/mol Asp110, Tyr320 Salt Bridge, Hydrogen Bond
Inhibition Constant (Ki) 1.2 µM Phe250, Trp150 π-π Stacking

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net Methods like DFT with the B3LYP functional are commonly used to optimize the molecular geometry and calculate various electronic descriptors. nih.govresearchgate.net

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to react with electrophiles.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. nih.gov

From these orbital energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. asrjetsjournal.org These descriptors help predict how this compound will behave in a chemical reaction. Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction. nih.govasrjetsjournal.org

Table 2: Representative Quantum Chemical Descriptors for a Piperidine Derivative

Descriptor Definition Typical Value (eV) Implication for Reactivity
EHOMO Energy of Highest Occupied Molecular Orbital -5.8 Electron-donating capability
ELUMO Energy of Lowest Unoccupied Molecular Orbital -0.3 Electron-accepting capability
Energy Gap (ΔE) ELUMO - EHOMO 5.5 High value suggests high kinetic stability
Ionization Potential (IP) -EHOMO 5.8 Energy required to remove an electron
Electron Affinity (EA) -ELUMO 0.3 Energy released when gaining an electron
Electronegativity (χ) (IP + EA) / 2 3.05 Ability to attract electrons
Chemical Hardness (η) (IP - EA) / 2 2.75 Resistance to change in electron distribution

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org For a class of compounds based on the this compound scaffold, a QSAR model could be developed to predict their pharmacological potency, such as receptor binding affinity or inhibitory activity. nih.gov

The development of a QSAR model involves several key steps:

Data Set Assembly: A series of structurally related analogs of this compound with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, polarizability), topological indices (describing molecular branching and shape), and quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment). nih.govmdpi.com

Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a selection of descriptors with the observed biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of molecules not used in the model's creation. mdpi.com

QSAR studies on 4-phenylpiperidine (B165713) derivatives have successfully correlated descriptors with activity at opioid and dopamine (B1211576) receptors. nih.govnih.gov A hypothetical QSAR model for a series of this compound analogs might look like the equation below, where 'cLogP' is the calculated logarithm of the partition coefficient, 'TPSA' is the topological polar surface area, and 'ELUMO' is the energy of the LUMO.

Table 3: Example of a Hypothetical QSAR Model and its Validation Metrics

Parameter Description Value
Model Equation log(1/IC₅₀) = 0.45(cLogP) - 0.02(TPSA) - 0.15*(E_LUMO) + 2.10 -
R² (Coefficient of Determination) Fraction of variance in the dependent variable predictable from the independent variables. 0.85
Q² (Cross-validated R²) A measure of the model's internal predictive ability. 0.72

| R²_pred (External Validation) | A measure of the model's predictive ability for an external test set. | 0.78 |

Conformational Analysis and Energy Minimization Techniques (Theoretical)

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. researchgate.net The substituents—the methyl group at position 5 and the phenyl group at position 2—can be in either an axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) position.

Theoretical energy minimization techniques, using either molecular mechanics force fields or quantum mechanical methods like DFT, are used to calculate the relative energies of these different conformers. nih.gov Studies on the closely related 2-methyl-1-phenylpiperidine using DFT (M06-2X level of theory) have shown that pseudoallylic strain—a steric interaction that arises when the nitrogen's lone pair is in conjugation with the phenyl ring—plays a key role. nih.govacs.org This strain makes it modestly more favorable for the 2-substituent to be in the axial position. For 2-methyl-1-phenylpiperidine, the axial conformer is favored by a ΔG of -1.0 kcal/mol. nih.govacs.org

The relative positions of the two substituents (cis or trans) on the this compound ring lead to four primary chair conformers:

cis-diequatorial

cis-diaxial

trans-equatorial/axial

trans-axial/equatorial

Energy minimization calculations determine the most stable, lowest-energy conformation, which is presumed to be the most populated and biologically relevant one. The energy difference between conformers is a critical factor in their relative abundance at equilibrium.

Table 4: Theoretical Relative Energies of 2-Substituted Phenylpiperidine Conformers

Conformation of 2-Substituent Driving Force/Strain Relative Free Energy (ΔG) Favored Status
Equatorial Steric Hindrance 0 kcal/mol (Reference) Less Favored
Axial Pseudoallylic Strain -1.0 kcal/mol More Favored

Data based on findings for 2-methyl-1-phenylpiperidine as a model. nih.govacs.org

Future Research Directions and Prospects for 5 Methyl 2 Phenylpiperidine As a Research Probe

Design of Novel Phenylpiperidine Scaffolds Based on SAR Insights

The development of new chemical entities from the 5-Methyl-2-phenylpiperidine scaffold will heavily rely on insights from Structure-Activity Relationship (SAR) studies. The phenylpiperidine framework is a well-established pharmacophore found in numerous centrally active agents. wikipedia.orgpainphysicianjournal.com Systematic modifications to the this compound core can lead to compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or -donating groups, halogens, or bulky groups) at different positions on the phenyl ring can significantly influence receptor affinity and selectivity. For example, hydroxylation of the phenyl ring in some 4-phenylpiperidine (B165713) opioids is crucial for activity at the mu-opioid receptor. painphysicianjournal.com

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as the introduction of additional substituents or conformational constraints through ring fusion (e.g., creating bridged systems), can lock the molecule into a specific conformation, potentially increasing affinity for a particular receptor subtype. nih.gov

N-Substitution: The nitrogen atom of the piperidine ring is a critical handle for modification. The size and nature of the substituent on the nitrogen can dictate the compound's activity, transforming an agonist into an antagonist or altering its receptor selectivity profile. researchgate.net

Stereochemistry: The 2,5-disubstituted pattern of this compound results in stereoisomers. The biological activity of these isomers should be individually characterized, as it is common for one enantiomer or diastereomer to be significantly more potent or have a different pharmacological profile than the others.

By systematically applying these modifications and using computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can build predictive models to guide the synthesis of novel analogs with desired biological activities. gu.semdpi.com

Table 1: Potential Modifications of the this compound Scaffold for SAR Studies

Scaffold Position Modification Strategy Rationale
Phenyl Ring Introduction of halogens, methoxy, or nitro groups Modulate electronic properties and steric bulk to influence receptor binding.
Piperidine Ring Addition of alkyl or hydroxyl groups; ring constraint Alter conformation and polarity to enhance target engagement and selectivity.
Piperidine Nitrogen N-alkylation or N-arylation Influence potency, efficacy (agonist vs. antagonist), and receptor subtype selectivity.
Methyl Group (C5) Replacement with larger alkyl groups or functional groups Probe the steric and electronic requirements of the binding pocket.

Development of Radioligands for Receptor Imaging Studies

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain. frontiersin.org This requires the development of specific radioligands—molecules that bind to a target of interest and are labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18. nih.gov

Given that phenylpiperidine scaffolds have been successfully used to develop PET radioligands for various CNS targets, this compound and its derivatives represent a promising starting point for creating new imaging agents. figshare.com The process would involve:

Selection of a High-Affinity Analog: A derivative of this compound with high affinity (typically in the low nanomolar or sub-nanomolar range) and selectivity for a specific receptor would be chosen as the lead candidate. frontiersin.org

Radiolabeling Synthesis: A synthetic route would need to be developed to incorporate a radionuclide (e.g., ¹¹C or ¹⁸F) into the molecule. This often involves modifying the lead compound to include a suitable precursor group for the radiolabeling reaction.

Preclinical Evaluation: The resulting radioligand would be evaluated in animal models to assess its ability to cross the blood-brain barrier, bind specifically to the target receptor, and exhibit suitable kinetics for PET imaging. nih.gov

Successful development of a PET radioligand based on the this compound scaffold would provide an invaluable tool for studying the distribution and density of its target receptor in the living human brain, aiding in the understanding of disease pathophysiology and the development of new drugs.

Applications in Chemical Biology as a Tool Compound

Beyond its potential for therapeutic or diagnostic development, this compound and its optimized derivatives can serve as valuable "tool compounds" in chemical biology. Tool compounds are selective and well-characterized molecules used to probe the function of biological systems.

Potential applications include:

Receptor Function Studies: A selective antagonist based on the this compound scaffold could be used in vitro and in vivo to block the activity of a specific receptor, thereby helping to elucidate the receptor's role in cellular signaling pathways and physiological processes.

Target Validation: By demonstrating that modulation of a specific target with a this compound derivative produces a particular biological effect, researchers can gain confidence that this target is a valid one for therapeutic intervention.

Affinity Chromatography: Immobilizing a this compound derivative onto a solid support could be used to create an affinity chromatography column for purifying its target receptor from complex biological samples.

For a molecule to be considered a high-quality chemical probe, it must possess not only high potency and selectivity for its intended target but also be well-characterized in terms of its off-target activities. Future work should therefore focus on comprehensively profiling the pharmacological activity of this compound derivatives to establish them as reliable tool compounds for the broader scientific community.

Q & A

Q. How can researchers quantify enantiomeric excess in this compound derivatives without chiral standards?

  • Methodological Answer : Employ Mosher’s ester method by derivatizing the compound with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Compare ¹H NMR shifts of diastereomeric esters to determine ee. Alternatively, use circular dichroism (CD) spectroscopy if chromophores are present .

Key Methodological Considerations

  • Data Reporting : Adhere to IUPAC guidelines for compound characterization (NMR, HRMS, elemental analysis) and report all spectral parameters (e.g., δ values, coupling constants) .
  • Ethical Compliance : For studies involving biological systems, follow institutional review board (IRB) protocols for human/animal research, including informed consent and waste disposal guidelines .
  • Interdisciplinary Collaboration : Engage statisticians for power analyses and chemoinformaticians for predictive modeling to address complex research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.